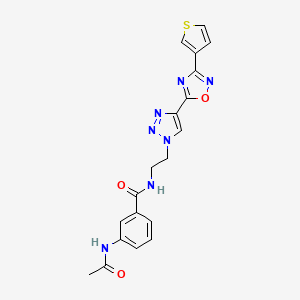
3-acetamido-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetamido-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H17N7O3S and its molecular weight is 423.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-acetamido-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide exhibits significant biological activity due to its unique structural features, particularly the incorporation of oxadiazole and triazole moieties. This article delves into the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H16N6O2S, with a molecular weight of approximately 392.4 g/mol. The structure includes a thiophene ring and multiple heterocyclic components that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₆O₂S |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 1903765-41-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring the oxadiazole structure. For instance, derivatives of 1,3,4-oxadiazole have shown promising activity against various bacterial strains. In vitro tests indicated that synthesized compounds exhibited significant antibacterial effects against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis with IC50 values ranging from 0.47 to 1.4 µM .
Anticancer Activity
The anticancer properties of this compound class are particularly noteworthy. Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase . In a study involving different cancer cell lines (e.g., HCT116, MCF7), compounds similar to this compound demonstrated cytotoxic effects with IC50 values indicating substantial potency.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit monoamine oxidase (MAO), an important enzyme involved in neurotransmitter metabolism. Compounds with similar structures showed selective inhibition of MAO-B with competitive inhibition kinetics . This suggests potential therapeutic applications in neurodegenerative diseases where MAO-B plays a critical role.
Case Study 1: Antimicrobial Efficacy
In a comparative study, various synthesized oxadiazole derivatives were tested against a panel of bacterial strains. The results showed that compounds containing thiophene and oxadiazole rings exhibited superior activity compared to those without these groups. The presence of electron-withdrawing groups enhanced lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanisms revealed that the compound's ability to inhibit telomerase activity was linked to its structural features. The interaction between the compound and the enzyme was characterized using molecular docking studies, which indicated strong binding affinity due to hydrogen bonding and π-stacking interactions .
属性
IUPAC Name |
3-acetamido-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3S/c1-12(27)21-15-4-2-3-13(9-15)18(28)20-6-7-26-10-16(23-25-26)19-22-17(24-29-19)14-5-8-30-11-14/h2-5,8-11H,6-7H2,1H3,(H,20,28)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPVBARROPNZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














